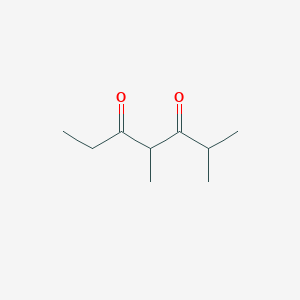![molecular formula C23H20O3 B14671013 2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)- CAS No. 36635-79-7](/img/structure/B14671013.png)
2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propen-1-one, 1-[1,1’-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)- is an organic compound belonging to the chalcone family. Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-[1,1’-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 4-biphenylcarboxaldehyde with 3,4-dimethoxyacetophenone in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction mixture is stirred at room temperature for several hours, followed by recrystallization from ethanol to obtain the pure product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Propen-1-one, 1-[1,1’-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-Propen-1-one, 1-[1,1’-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Propen-1-one, 1-[1,1’-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)- involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities . The molecular pathways involved include the inhibition of cyclin-dependent protein kinases and other key enzymes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Propen-1-one, 1,3-diphenyl-, (E)-:
2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-:
Uniqueness
2-Propen-1-one, 1-[1,1’-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)- is unique due to the presence of both biphenyl and dimethoxy groups, which can enhance its biological activity and chemical reactivity compared to other chalcones. These structural features contribute to its potential as a versatile compound in various scientific and industrial applications.
Propiedades
Número CAS |
36635-79-7 |
|---|---|
Fórmula molecular |
C23H20O3 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H20O3/c1-25-22-15-9-17(16-23(22)26-2)8-14-21(24)20-12-10-19(11-13-20)18-6-4-3-5-7-18/h3-16H,1-2H3 |
Clave InChI |
NYGOSCWEGSOKNR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


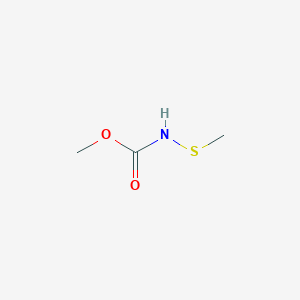
![2-(4-Aminopyrazolo[3,4-b]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14670942.png)
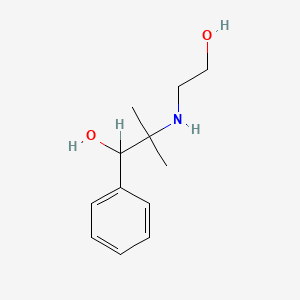
![2-[1-(4-Aminophenyl)ethylideneamino]oxyacetic acid](/img/structure/B14670979.png)
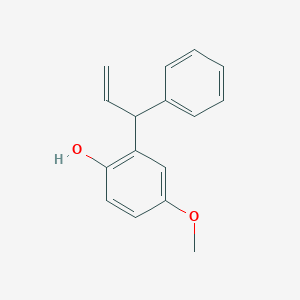
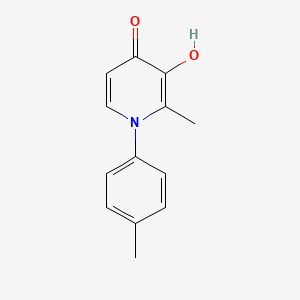
![[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate](/img/structure/B14670989.png)
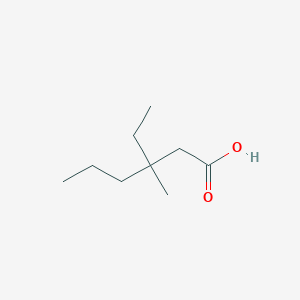

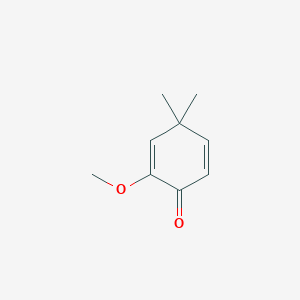
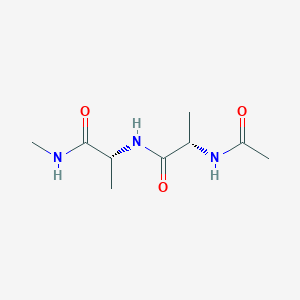
![2-{(E)-[(1-Methyl-1H-pyrrol-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14671021.png)
